ethyl 1-benzyl-3-formyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 1-benzyl-3-formyl-1H-indole-2-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indole core, which is substituted with a benzyl group at the nitrogen atom, a formyl group at the third position, and an ethyl ester at the second position. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-benzyl-3-formyl-1H-indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through N-alkylation of the indole nitrogen using benzyl halides in the presence of a base.
Esterification: The carboxylate group can be introduced through esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products:
Oxidation: Ethyl 1-benzyl-3-carboxy-1H-indole-2-carboxylate.
Reduction: Ethyl 1-benzyl-3-hydroxymethyl-1H-indole-2-carboxylate.
Substitution: Various N-alkyl or N-aryl substituted indole derivatives.
Scientific Research Applications
Chemistry: Ethyl 1-benzyl-3-formyl-1H-indole-2-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural product analogs .
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives and their interactions with biological targets .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity . The indole core can interact with aromatic residues through π-π stacking interactions, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 3-formyl-1H-indole-2-carboxylate: Lacks the benzyl group, making it less hydrophobic and potentially less bioactive.
1-Benzyl-3-formyl-1H-indole-2-carboxylic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.
Ethyl 1-benzyl-1H-indole-2-carboxylate: Lacks the formyl group, reducing its potential for covalent interactions with biological targets.
Uniqueness: Ethyl 1-benzyl-3-formyl-1H-indole-2-carboxylate is unique due to the presence of both the benzyl and formyl groups, which enhance its hydrophobicity and reactivity, respectively. These features make it a valuable compound for various scientific and industrial applications .
Biological Activity
Ethyl 1-benzyl-3-formyl-1H-indole-2-carboxylate is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound belongs to the indole family, which is characterized by a bicyclic structure featuring a benzene ring fused to a pyrrole ring. The presence of the formyl group at the 3-position enhances its reactivity, allowing it to engage in covalent interactions with biological targets, such as enzymes and receptors.
Synthesis Process:
The compound can be synthesized through alkylation reactions involving ethyl indole-2-carboxylate and benzyl bromide under basic conditions. This method yields high purity and significant quantities of the desired product .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzymatic activity.
- Receptor Binding: Indole derivatives like this compound have been shown to bind with high affinity to multiple receptors, influencing various signaling pathways.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has been tested against HeLa (cervical cancer), HT29 (colon cancer), and MCF-7 (breast cancer) cells, showing IC50 values ranging from 0.16 μM to 0.37 μM, indicating potent anticancer properties .
Table 1: Antiproliferative Activity of this compound
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HeLa | 0.37 | Inhibition of tubulin polymerization |
HT29 | 0.16 | Induction of apoptosis |
MCF-7 | 0.17 | Cell cycle arrest at G2-M phase |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against pathogenic bacteria and fungi. Research indicates that it can inhibit the growth of certain strains, making it a candidate for developing new antimicrobial agents .
Protective Effects on Intestinal Barrier
A recent study highlighted the protective effects of indole derivatives on the intestinal barrier during infections caused by Toxoplasma gondii. This compound showed potential in enhancing gastrointestinal motility and reducing oxidative stress markers in infected models .
Case Studies
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of various indole derivatives, this compound was found to significantly reduce cell viability in cancer cell lines compared to control groups. The study concluded that this compound could serve as a lead structure for further drug development targeting cancer treatment.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial growth, suggesting its potential as an antimicrobial agent.
Properties
IUPAC Name |
ethyl 1-benzyl-3-formylindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-2-23-19(22)18-16(13-21)15-10-6-7-11-17(15)20(18)12-14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFYUNJUAAVFHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49649075 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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